5-(2-Methoxy-4-nitrophenyl)oxazole
Overview
Description
5-(2-Methoxy-4-nitrophenyl)oxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methoxy group and a nitro group on the phenyl ring attached to the oxazole ring. It is a key intermediate in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxy-4-nitrobenzaldehyde with an appropriate amine and an acid catalyst to form the oxazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. This can include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxy-4-nitrophenyl)oxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(2-Amino-4-nitrophenyl)oxazole.
Reduction: Formation of various reduced derivatives depending on the reducing agent used.
Substitution: Formation of substituted oxazole derivatives with different functional groups.
Scientific Research Applications
5-(2-Methoxy-4-nitrophenyl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-4-nitrophenyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methoxyphenyl)oxazole
- 5-(4-Nitrophenyl)oxazole
- 5-(2-Chloro-4-nitrophenyl)oxazole
Uniqueness
5-(2-Methoxy-4-nitrophenyl)oxazole is unique due to the presence of both a methoxy group and a nitro group on the phenyl ring. This combination of functional groups imparts specific chemical and biological properties that are not observed in similar compounds. For example, the methoxy group can influence the compound’s solubility and reactivity, while the nitro group can affect its biological activity .
Properties
IUPAC Name |
5-(2-methoxy-4-nitrophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-15-9-4-7(12(13)14)2-3-8(9)10-5-11-6-16-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIXGUQZJVAHKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436670 | |
Record name | 5-(2-Methoxy-4-nitrophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198821-78-2 | |
Record name | 5-(2-Methoxy-4-nitrophenyl)oxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198821-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Methoxy-4-nitrophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-(2-Methoxy-4-nitrophenyl)oxazole in pharmaceutical chemistry?
A1: this compound serves as a crucial building block in the synthesis of VX-497 (merimepodib) []. This compound, while not pharmacologically active itself, represents a key stage in the multi-step process of creating the final drug molecule. The efficient synthesis of such intermediates is vital for cost-effective drug development.
Q2: What synthetic strategies were explored for the preparation of this compound?
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